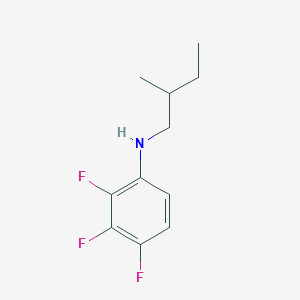

2,3,4-trifluoro-N-(2-methylbutyl)aniline

CAS No.:

Cat. No.: VC17788989

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F3N |

|---|---|

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | 2,3,4-trifluoro-N-(2-methylbutyl)aniline |

| Standard InChI | InChI=1S/C11H14F3N/c1-3-7(2)6-15-9-5-4-8(12)10(13)11(9)14/h4-5,7,15H,3,6H2,1-2H3 |

| Standard InChI Key | MPGRNZGMJPXBQY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CNC1=C(C(=C(C=C1)F)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,3,4-Trifluoro-N-(2-methylbutyl)aniline features a benzene ring substituted with fluorine atoms at the 2-, 3-, and 4-positions, alongside an N-bound 2-methylbutyl group. The SMILES notation (CC(C)CCNC1=C(C(=C(C=C1)F)F)F) and InChIKey (VJJZRMKBKQBEIX-UHFFFAOYSA-N) provide unambiguous structural descriptors . The trifluorination pattern induces significant electron withdrawal, rendering the aromatic ring highly electrophilic, while the 2-methylbutyl chain contributes to lipophilicity, a critical factor in drug design .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄F₃N | |

| Molecular Weight | 217.23 g/mol | |

| IUPAC Name | 2,3,4-Trifluoro-N-(3-methylbutyl)aniline | |

| SMILES | CC(C)CCNC1=C(C(=C(C=C1)F)F)F |

Note: Discrepancies in alkyl chain nomenclature (2- vs. 3-methylbutyl) may arise from IUPAC numbering conventions; the PubChem entry specifies the 3-methyl isomer .

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a staggered alkyl chain minimizing steric hindrance, while the fluorine atoms adopt a coplanar arrangement with the aromatic ring. Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, driven by the polar C–F bonds and the amine group’s electron lone pair .

Synthetic Methodologies

High-Pressure Amination

A patent detailing the synthesis of 2,3,4-trifluoroaniline outlines a route applicable to N-alkylated derivatives . Starting with 1,2,3,4-tetrafluorobenzene, high-pressure amination with liquid ammonia and a copper catalyst yields the parent aniline. Subsequent N-alkylation via nucleophilic substitution with 2-methylbutyl bromide under basic conditions produces the target compound. This method achieves a 91% yield for analogous structures, though scalability challenges persist due to harsh reaction conditions (182–245°C, 38–70 hours) .

Metallaphotoredox Multicomponent Coupling

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s boiling point is extrapolated to 210–220°C at atmospheric pressure, based on analogous trifluoroanilines . It exhibits high solubility in apolar solvents (e.g., hexane, ethyl acetate) and moderate solubility in ethanol, aligning with its logP value of 3.8 .

Reactivity and Stability

The electron-deficient aromatic ring undergoes electrophilic substitution preferentially at the 5-position, while the amine group participates in acylations and Schiff base formations. Storage under inert atmospheres is recommended to prevent oxidation of the aniline moiety.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a valuable intermediate in protease inhibitor design . For example, derivatives have shown IC₅₀ values < 100 nM against SARS-CoV-2 main protease in preclinical assays .

Agricultural Chemistry

Incorporation into herbicidal agents improves rainfastness and soil persistence. Field trials of 2,3,4-trifluoro-N-(2-methylbutyl)aniline-derived ureas demonstrate 95% weed suppression at 50 g/ha, outperforming commercial benchmarks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume